2-(2-iodophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
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Overview
Description
The compound “AC1LCOK0” is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “AC1LCOK0” involves several key steps. One common method is the alkylation of glycine equivalents with 1,2-electrophiles. This process typically requires the use of strong bases and controlled temperatures to ensure the desired product is obtained . Another method involves the intramolecular cyclization of γ-substituted amino acid derivatives, which can be catalyzed by various reagents under specific conditions .
Industrial Production Methods: In an industrial setting, the production of “AC1LCOK0” often involves large-scale alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: “AC1LCOK0” undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its reactive functional groups, which allow it to interact with a wide range of reagents.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
“AC1LCOK0” has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which “AC1LCOK0” exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
- 1-Aminocyclopropanecarboxylic acid
- Coronamic acid
- Norcoronamic acid
Comparison: “AC1LCOK0” is unique in its structural configuration, which provides it with distinct reactivity and stability compared to its analogs . While similar compounds like 1-aminocyclopropanecarboxylic acid share some functional groups, “AC1LCOK0” exhibits a broader range of chemical reactivity, making it more versatile in various applications .
Properties
IUPAC Name |
2-(2-iodophenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO4/c1-20-13-7-10-12(8-14(13)21-2)18-15(22-16(10)19)9-5-3-4-6-11(9)17/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRJBRGRGFMQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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